2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride

CAS No.: 2044902-86-3

Cat. No.: VC5113270

Molecular Formula: C10H12ClN3

Molecular Weight: 209.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2044902-86-3 |

|---|---|

| Molecular Formula | C10H12ClN3 |

| Molecular Weight | 209.68 |

| IUPAC Name | 2-(2-methylimidazol-1-yl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C10H11N3.ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H |

| Standard InChI Key | RFPJSMKAJWWYJP-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=CC=CC=C2N.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

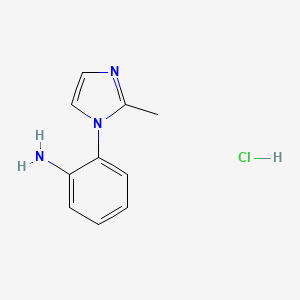

The compound consists of an aniline group (C₆H₅NH₂) linked to a 2-methylimidazole ring at the ortho position. The imidazole ring contains two nitrogen atoms at positions 1 and 3, with a methyl group substituting position 2. Protonation of the aniline’s amine group by hydrochloric acid forms the hydrochloride salt, as shown in its SMILES notation: CC1=NC=CN1C2=CC=CC=C2N.Cl .

Table 1: Structural and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 26286-55-5 | |

| IUPAC Name | 2-(2-Methyl-1H-imidazol-1-yl)aniline hydrochloride | |

| Molecular Formula | C₁₀H₁₂ClN₃ | |

| Molecular Weight | 209.68 g/mol | |

| InChI Key | LLSZMUSXQITSSJ-UHFFFAOYSA-N |

Synthesis and Physicochemical Properties

Synthesis Pathways

The free base, 2-(2-methyl-1H-imidazol-1-yl)aniline, is typically synthesized via nucleophilic aromatic substitution. Aniline derivatives react with 2-methylimidazole under catalytic conditions, followed by purification and subsequent treatment with hydrochloric acid to form the hydrochloride salt .

Physicochemical Characteristics

The compound is a solid at room temperature, with a purity of ≥95% . It requires storage in inert atmospheres and protection from light to prevent degradation .

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage Conditions | Room temperature, inert atmosphere, dark | |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing histamine receptor antagonists and antifungal agents . Its hydrochloride form enhances bioavailability in drug formulations .

Agrochemical Development

Imidazole derivatives are employed in fungicides and herbicides. This compound’s stability under varied pH conditions makes it a candidate for crop protection agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume